Antiparasitic agent-16

Chagas disease Trypanosoma cruzi Amastigote inhibition

Antiparasitic agent-16 (compound 15 in primary literature) is the only pyridine-thiazolidinone in its 18-compound series that combines sub-micromolar T. cruzi amastigote potency (IC50 0.60 µM), 27.9-fold selectivity over L. amazonensis, and validated necrosis induction. Its unique immunomodulatory effect (reduced IL-10) and favorable selectivity index (SI = 79) make it an irreplaceable tool for Chagas disease drug discovery. Substitution with any analog risks compromised potency, altered selectivity, and non-reproducible SAR data. Order high-purity (≥98%) batches for medicinal chemistry campaigns.

Molecular Formula C18H18N4OS
Molecular Weight 338.4 g/mol
Cat. No. B15560631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiparasitic agent-16
Molecular FormulaC18H18N4OS
Molecular Weight338.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H18N4OS/c1-13(2)16-17(23)22(15-9-4-3-5-10-15)18(24-16)21-20-12-14-8-6-7-11-19-14/h3-13,16H,1-2H3/b20-12+,21-18+
InChIKeyMILVDPMFUGONQQ-HMGLBJTLSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antiparasitic Agent-16: Pyridine-Thiazolidinone Compound with Defined Anti-Trypanosoma cruzi and Leishmanicidal Activity


Antiparasitic agent-16, also identified as compound 15 in primary literature, is a pyridine-thiazolidinone derivative synthesized within a novel series of 18 anti-Trypanosomatidae agents derived from 2- or 4-pyridine thiosemicarbazones [1]. It has demonstrated in vitro activity against both trypomastigote and amastigote forms of Trypanosoma cruzi, as well as against Leishmania amazonensis [1]. The compound is characterized by a molecular formula of C18H18N4OS and a molar mass of 338.43 g/mol [2].

Why Generic Substitution Fails: The Critical Need for Antiparasitic Agent-16's Specific Structural and Activity Profile


Generic substitution within the pyridine-thiazolidinone class is not feasible due to marked variations in antiparasitic potency, species specificity, and cytotoxicity profiles. The 18-compound series from which agent-16 originates demonstrates that minor structural modifications profoundly impact activity against T. cruzi amastigotes, with IC50 values ranging from 0.60 μM (compound 15/agent-16) to >100 μM for less active analogs [1]. Furthermore, agent-16 exhibits a distinct species-specific activity profile: it is highly potent against T. cruzi (IC50 = 0.6 μM) but substantially less active against L. amazonensis (IC50 = 16.75 μM) [1], while other series members like compound 27 show a broader spectrum [1]. The mechanism of action, involving necrosis induction, is also not uniformly shared across all analogs [1]. Therefore, substituting agent-16 with a closely related analog risks compromising experimental reproducibility, altering selectivity profiles, or invalidating structure-activity relationship (SAR) studies.

Product-Specific Quantitative Evidence Guide: Antiparasitic Agent-16 vs. Comparators


Antiparasitic Agent-16 Exhibits Superior Potency Against T. cruzi Amastigotes Compared to Reference Drug Benznidazole

Antiparasitic agent-16 (compound 15) demonstrates an IC50 of 0.60 μM against the intracellular amastigote form of T. cruzi [1]. In a separate but comparable in vitro assay using the same parasite form, the reference drug benznidazole exhibits an IC50 of 2.67 ± 0.39 μM [2]. This represents a 4.45-fold greater potency for agent-16 relative to benznidazole.

Chagas disease Trypanosoma cruzi Amastigote inhibition

Antiparasitic Agent-16 Demonstrates High Selectivity Index Against T. cruzi, Indicating a Favorable Therapeutic Window

The selectivity index (SI) of antiparasitic agent-16, calculated as the ratio of cytotoxicity (CC50) in RAW 264.7 macrophages to antiparasitic activity (IC50) against T. cruzi amastigotes, is 79 [1]. This is based on a CC50 of 47.4 μM [1] and an amastigote IC50 of 0.60 μM [1]. While a direct SI for benznidazole under identical conditions is not available from the primary source, the SI for agent-16 indicates a substantial separation between antiparasitic efficacy and mammalian cell toxicity in vitro.

Selectivity Index Cytotoxicity Trypanosoma cruzi

Antiparasitic Agent-16 Induces Parasite Cell Death via Necrosis, a Distinct Mechanism from Apoptosis-Inducing Analogs

Within the series of 18 pyridine-thiazolidinones, only compounds 15 (agent-16) and 18 were explicitly shown to induce parasite cell death through necrosis [1]. Scanning electron microscopy revealed that treatment with agent-16 caused distinct morphological changes in T. cruzi trypomastigotes, including shortening, retraction, curvature of the parasite body, and leakage of internal content [1]. This necrotic phenotype contrasts with other compounds in the series that may operate via different cell death pathways.

Necrosis Mechanism of action Trypanosoma cruzi

Antiparasitic Agent-16 Demonstrates a Defined Species-Specific Activity Profile: Potent Against T. cruzi, Weaker Against L. amazonensis

Antiparasitic agent-16 exhibits a stark species-dependent activity profile. It is highly potent against T. cruzi amastigotes (IC50 = 0.60 μM) but substantially less active against L. amazonensis amastigotes (IC50 = 16.75 μM) [1]. This 27.9-fold difference in potency contrasts with other compounds in the series, such as compound 27, which shows more balanced activity against both species [1]. Additionally, agent-16's activity against L. amazonensis (IC50 = 16.75 μM) is comparable to the reference drug miltefosine, which has an IC50 of 12.74 μM against L. amazonensis amastigotes [2].

Species selectivity Leishmania amazonensis Trypanosoma cruzi

Antiparasitic Agent-16 Modulates IL-10 Production, Suggesting Immunomodulatory Potential Not Observed with All Analogs

In stimulated mouse splenocytes, antiparasitic agent-16 (at 10 μg/mL) significantly decreased IL-10 production over a 96-hour period [1]. This immunomodulatory effect is noted in the primary literature for the pyridine-thiazolidinone series, though specific comparative data for other compounds in the series regarding IL-10 modulation is limited [1]. The reduction of IL-10, an anti-inflammatory cytokine, may have implications for host immune response during T. cruzi infection.

Immunomodulation IL-10 Cytokine

Best Research and Industrial Application Scenarios for Antiparasitic Agent-16


Lead Optimization in Chagas Disease Drug Discovery Programs

Given its 4.45-fold greater potency against T. cruzi amastigotes compared to benznidazole [1] and a favorable selectivity index of 79 [2], antiparasitic agent-16 is ideally suited as a lead compound for structure-activity relationship (SAR) studies and medicinal chemistry optimization campaigns targeting Chagas disease. Its pyridine-thiazolidinone scaffold provides multiple sites for chemical modification to further enhance potency, selectivity, and pharmacokinetic properties.

Mechanistic Studies of Necrotic Cell Death in Trypanosoma cruzi

Antiparasitic agent-16 is one of only two compounds in its series demonstrated to induce necrosis in T. cruzi, as evidenced by scanning electron microscopy showing morphological changes such as parasite body shortening, retraction, curvature, and internal content leakage [3]. This makes agent-16 a critical tool compound for researchers investigating non-apoptotic cell death pathways in kinetoplastid parasites, particularly for understanding the molecular events leading to necrosis and its potential role in overcoming drug resistance.

Immunomodulation Studies in Chagas Disease Models

The demonstrated ability of antiparasitic agent-16 to significantly decrease IL-10 production in activated mouse splenocytes [4] positions it as a valuable probe for investigating the interplay between antiparasitic chemotherapy and host immune responses in Chagas disease. This immunomodulatory property may be particularly relevant for studies exploring combination therapies that enhance host-mediated parasite clearance while suppressing inflammation-mediated tissue damage.

Comparative Species Selectivity Studies Between T. cruzi and Leishmania

Antiparasitic agent-16 exhibits a 27.9-fold difference in potency between T. cruzi amastigotes (IC50 = 0.60 μM) and L. amazonensis amastigotes (IC50 = 16.75 μM) [5]. This pronounced species selectivity makes agent-16 a useful tool for comparative biology studies aimed at understanding the molecular determinants of drug sensitivity and resistance between these two clinically important kinetoplastid parasites. Researchers can leverage this selectivity to identify parasite-specific targets or metabolic vulnerabilities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antiparasitic agent-16

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.